molecular formula C26H30N4O2 B2742125 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-methylbenzyl)piperidine-4-carboxamide CAS No. 1116045-19-2

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-methylbenzyl)piperidine-4-carboxamide

Katalognummer B2742125
CAS-Nummer: 1116045-19-2
Molekulargewicht: 430.552
InChI-Schlüssel: VXDTWBBVVBJXAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines . This process provides ATP-competitive, nanomolar inhibitors with significant selectivity for inhibition of certain kinases .


Chemical Reactions Analysis

Piperidine derivatives are known to undergo a variety of chemical reactions. For instance, the presence of halogen, carboxyl, nitro, or methyl groups on ring B can increase the cytotoxicity of the Piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

Preclinical Pharmacology and Pharmacokinetics

The preclinical pharmacodynamic and pharmacokinetic properties of compounds similar to the specified chemical have been extensively studied. For example, CERC-301, a selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist, demonstrates high binding affinity specific to GluN2B, indicating its potential therapeutic application in treating major depressive disorder. This research underscores the importance of understanding a compound's receptor occupancy to guide dose selection in clinical trials, emphasizing the compound's safety profile and clinically relevant peak plasma exposure (Garner et al., 2015).

Sigma Receptor Scintigraphy

Sigma receptors, overexpressed on breast cancer cells, have been targeted for imaging primary breast tumors in humans. Studies involving compounds like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) demonstrate the potential of similar compounds to noninvasively assess tumor proliferation, contributing to the diagnostic process of primary breast cancer (Caveliers et al., 2002).

Environmental and Health Impact Studies

Investigations into the environmental exposure to organophosphorus and pyrethroid pesticides in children highlight the significance of assessing chemical exposure levels and their potential health impacts. These studies provide critical insights into public health policies concerning the regulation and use of chemical compounds, indicating the widespread chronic exposure to such chemicals among children and suggesting a need for more stringent control measures (Babina et al., 2012).

Exploring Mechanisms of Drug Action and Metabolism

Research on the metabolic fate of therapeutic compounds, such as irinotecan, emphasizes the role of glucuronidation in mitigating treatment-related side effects like diarrhea. Such studies are crucial for developing strategies to improve therapeutic indices by modulating drug metabolism pathways, offering a glimpse into the complex interactions between drug metabolism and therapeutic efficacy or toxicity (Gupta et al., 1994).

Wirkmechanismus

While the exact mechanism of action for this specific compound is not available, similar compounds have been found to inhibit Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . These compounds are ATP-competitive, nanomolar inhibitors with significant selectivity for inhibition of PKB .

Eigenschaften

IUPAC Name

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2/c1-3-20-8-10-23(11-9-20)32-25-16-24(28-18-29-25)30-14-12-22(13-15-30)26(31)27-17-21-6-4-19(2)5-7-21/h4-11,16,18,22H,3,12-15,17H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDTWBBVVBJXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-methylbenzyl)piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.